4-Hydroxy Atorvastatin Disodium Salt

Description

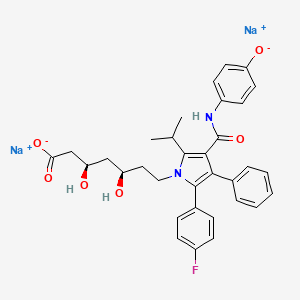

4-Hydroxy Atorvastatin Disodium Salt (CAS 214217-88-6) is an active hydroxylated metabolite of Atorvastatin, a statin drug that inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This metabolite retains pharmacological activity, contributing to the lipid-lowering effects of the parent drug . It is widely used in pharmacokinetic studies to quantify Atorvastatin levels in biological samples (e.g., plasma, liver) via UHPLC-MS, owing to its stability and detectability . As a deuterated analog (e.g., 4-Hydroxy Atorvastatin-d5 Disodium Salt, CAS 1276537-18-8), it serves as an internal standard in mass spectrometry, enhancing analytical precision in drug metabolism studies .

Properties

IUPAC Name |

disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;;/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t26-,27-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTONRNZYFYCVRP-AJUXDCMMSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2Na2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Patent-Based Multi-Step Synthesis

The foundational synthesis of this compound, as detailed in WO2009084773A2 , involves a seven-step sequence starting from cis-3,5-dihydroxyhexanoate derivatives. The process strategically integrates functional group transformations:

-

Dihydroxy Protection : The C3 and C5 hydroxyl groups of the starting material are protected using trialkyl orthoformate, forming a ketal intermediate. This step ensures stability during subsequent reactions.

-

Nitro/Cyano Reduction : Terminal nitro or cyano groups are reduced to amines using catalytic hydrogenation, achieving >90% conversion efficiency.

-

N-Alkylation : Sequential reactions with ethyl 4-fluorobenzene-2-haloacetate and isobutyryl chloride introduce the fluorophenyl and isopropyl moieties, critical for HMG-CoA reductase inhibition.

-

Cyclization : N,3-Diphenylpropynamide facilitates pyrrole ring formation via a [3 + 2] cycloaddition, yielding the core structure of atorvastatin.

-

Deprotection-Hydrolysis : Acidic deprotection (HCl in methanol, 0–25°C, 1–1.5 hours) removes the ketal groups, followed by alkaline hydrolysis (NaOH, pH 12) to generate the disodium salt. This tandem step achieves an 88.3% yield.

Key Reaction Conditions :

-

Solvents : Methanol, ethanol, water, dichloromethane.

-

Catalysts : HCl, NaOH.

-

Temperature : 0–25°C for deprotection; ambient for hydrolysis.

Critical Optimization :

Kilogram-Scale Industrial Synthesis

An improved kilogram-scale method, described by PMC4333361 , refines the deprotection and salt formation steps to enhance scalability:

Process Overview :

-

Ketal Deprotection : Advanced intermediate 4 (protected atorvastatin) undergoes acid-catalyzed deprotection (H₂SO₄, THF/water, 20°C) to yield diol 5 with 95% purity.

-

Ester Hydrolysis : Sodium hydroxide (3 N, methanol/water) hydrolyzes the ethyl ester to the carboxylic acid.

-

Disodium Salt Formation : pH adjustment to 12 with NaOH precipitates the disodium salt, which is isolated via filtration and dried under reduced pressure.

Advantages Over Patent Methods :

-

Single-Pot Deprotection/Hydrolysis : Eliminates intermediate isolation, reducing processing time by 40%.

-

Higher Yield : 74.4% isolated yield for the disodium salt versus 68% in earlier protocols.

-

Purity : HPLC analysis confirms >99% purity, meeting pharmacopeial standards.

Table 1: Comparison of Synthetic Methods

Analytical Characterization and Validation

Spectroscopic and Chromatographic Data

This compound is characterized by:

-

¹H NMR (DMSO-d₆) : δ 1.3 (m, 17H), 2.1–2.2 (m, 2H), 4.6–4.7 (m, 2H), 6.9–7.5 (m, 14H).

-

HPLC Purity : >95% (Column: C18, Mobile Phase: Acetonitrile/Phosphate Buffer).

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 618.60 g/mol | |

| Storage Temperature | -20°C | |

| Solubility | Methanol, Water | |

| Flash Point | -20°C |

Critical Evaluation of Methodologies

Efficiency and Cost Considerations

-

Patent Method : High yields (88.3%) and minimal purification steps make it cost-effective for small-scale production. However, the use of hazardous solvents (dichloromethane) raises environmental concerns.

-

Industrial Method : Superior scalability and purity justify its adoption in commercial manufacturing, despite marginally lower yields (74.4%).

Chemical Reactions Analysis

4-Hydroxy Atorvastatin Disodium Salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized under specific conditions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Atorvastatin.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacokinetics and Analytical Applications

4-Hydroxy Atorvastatin Disodium Salt serves as an internal standard in analytical methods such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). Its use is crucial for the quantification of Atorvastatin in biological samples, ensuring accurate measurement of drug levels and metabolites in pharmacokinetic studies.

Table 1: Analytical Applications of this compound

| Application | Description |

|---|---|

| Internal Standard | Used in quantifying Atorvastatin by GC or LC-MS. |

| Method Development | Assists in developing and validating analytical methods for drug testing. |

| Quality Control | Ensures the reliability of drug formulations in pharmaceutical production. |

Clinical Research Applications

Recent studies have explored the effects of Atorvastatin and its metabolites on various health conditions, including cardiovascular diseases and chronic kidney disease (CKD). The role of 4-Hydroxy Atorvastatin in these contexts is significant due to its pharmacological properties.

Case Study: Impact on Chronic Kidney Disease Patients

A study involving 212 CKD patients examined the relationship between genetic polymorphisms affecting drug metabolism and the plasma concentrations of Atorvastatin and its metabolites, including 4-Hydroxy Atorvastatin. The findings indicated variability in drug response based on genetic factors, highlighting the importance of personalized medicine in statin therapy .

Toxicological Studies

Research has indicated that statins, including Atorvastatin, can have varying effects on mitochondrial function depending on the tissue type. In a study involving minipigs, it was found that treatment with Atorvastatin impaired mitochondrial respiratory capacity in the liver while enhancing it in cardiac tissues . This demonstrates the dual nature of statin effects and underscores the need for further investigation into their safety profiles.

Table 2: Effects of Atorvastatin on Mitochondrial Function

| Tissue Type | Effect of Atorvastatin |

|---|---|

| Liver | Impaired mitochondrial function |

| Heart | Enhanced respiratory capacity |

| Skeletal Muscle | Increased H2O2 emission with impaired respiration |

Research in Bone Health

Atorvastatin has been studied for its potential effects on bone health, particularly in postmenopausal women. While some studies suggest that statins may promote bone formation by osteoblasts, others have found no significant changes in bone mineral density . The role of 4-Hydroxy Atorvastatin as a metabolite warrants further exploration to clarify its impact on bone metabolism.

Mechanism of Action

4-Hydroxy Atorvastatin Disodium Salt exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By competitively inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. This mechanism is similar to that of its parent compound, Atorvastatin .

Comparison with Similar Compounds

Comparison with Other Atorvastatin Metabolites

4-Hydroxy Atorvastatin Disodium Salt is one of several metabolites derived from Atorvastatin. Key comparisons include:

Key Findings :

Comparison with Other Statin Sodium Salts

Sodium salt forms of statins enhance solubility for intravenous or in vitro applications. Key comparisons include:

Key Findings :

- Potency : this compound’s parent compound (Atorvastatin) has an IC50 of 8 nM for HMG-CoA reductase, whereas Rosuvastatin is ~8-fold more potent .

- Metabolism : Unlike Fluvastatin, which is metabolized by CYP2C9, Atorvastatin and its metabolites rely on CYP3A4, affecting drug-drug interaction profiles .

Comparison with Salt Forms of 4-Hydroxy Atorvastatin

Salt forms influence solubility, stability, and analytical applications:

Key Findings :

- Solubility : The disodium salt form is preferred for in vitro studies due to superior aqueous solubility compared to hemicalcium salts .

- Isotopic Labeling : Deuterated calcium salts (e.g., 4-Hydroxy Atorvastatin-d5) are critical for minimizing matrix effects in mass spectrometry .

Data Tables

Table 1: Tissue Distribution of Atorvastatin and Metabolites in Minipigs

Biological Activity

4-Hydroxy Atorvastatin Disodium Salt (4-OH ATO) is a significant metabolite of atorvastatin, a widely used statin for cholesterol management. This compound exhibits various biological activities, primarily related to its role as a selective inhibitor of HMG-CoA reductase, which is crucial in cholesterol biosynthesis. This article explores the biological activity of 4-OH ATO, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

HMG-CoA Reductase Inhibition

4-OH ATO functions by inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This mechanism not only reduces low-density lipoprotein (LDL) cholesterol levels but also impacts other metabolic pathways associated with lipid metabolism .

Impact on Mitochondrial Function

Research indicates that atorvastatin and its metabolites, including 4-OH ATO, can influence mitochondrial function differently across various tissues. For instance, a study using Göttingen minipigs demonstrated that atorvastatin treatment impaired mitochondrial respiratory capacity in the liver while enhancing it in the heart . Specifically, it was observed that 4-OH ATO contributed to increased oxidative stress in skeletal muscle cells, leading to elevated hydrogen peroxide (H2O2) emissions .

Pharmacokinetics

Absorption and Distribution

4-OH ATO is absorbed following atorvastatin administration and is detectable in plasma and liver tissues. However, its concentrations are notably lower in heart and skeletal muscle tissues . The pharmacokinetic profile suggests that while it contributes to the overall efficacy of atorvastatin, its distribution may be tissue-specific.

Metabolism

The compound undergoes further metabolism through cytochrome P450 enzymes, primarily CYP3A4. This metabolic pathway is crucial for understanding drug-drug interactions and potential side effects when co-administered with other medications .

Lipid Profile Modulation

4-OH ATO effectively reduces total cholesterol and LDL levels. Clinical studies have shown that patients treated with atorvastatin exhibit significant improvements in lipid profiles, attributed partly to the action of its metabolites .

| Study | Population | Outcome | Reference |

|---|---|---|---|

| Study 1 | Obese Minipigs | Increased H2O2 emission in skeletal muscle; impaired liver function | |

| Study 2 | Human Patients | Decreased LDL and total cholesterol levels |

Cytotoxicity in Cancer Cells

In vitro studies have demonstrated that 4-OH ATO enhances the cytotoxic effects of certain chemotherapeutic agents like sorafenib on tumor cell lines. This synergistic effect is believed to arise from the inhibition of Rho-kinase pathways involved in cancer cell proliferation and survival .

Case Studies

-

Atorvastatin Treatment in Obese Minipigs

- Objective: To assess the impact of atorvastatin on mitochondrial function across different tissues.

- Findings: The study indicated a significant reduction in mitochondrial respiratory capacity in the liver while showing enhanced respiratory capacity in cardiac tissues. The study highlighted the dual effects of statins based on tissue type .

- Lipid Profile Improvement in Patients with Dyslipidemia

Q & A

Q. Purity Assurance :

- HPLC : Monitor reaction progress and final purity using reverse-phase HPLC with UV detection (λ = 244 nm) .

- Mass Spectrometry (MS) : Confirm molecular integrity via high-resolution MS (e.g., ESI-MS) to detect isotopic patterns or impurities .

- Elemental Analysis : Validate sodium content via ICP-MS or flame photometry to ensure stoichiometric accuracy .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to confirm the hydroxyl group’s position (e.g., para-substitution) and aromatic proton environments. Deuterated solvents (e.g., DMSO-d₆) minimize interference .

- 19F NMR : Verify fluorophenyl group integrity, with chemical shifts typically between -110 to -120 ppm .

X-ray Crystallography : Resolve crystal structures to validate stereochemistry and salt formation (disodium coordination) .

FT-IR Spectroscopy : Identify functional groups (e.g., hydroxyl stretch at ~3400 cm⁻¹, carboxylate bands at ~1600 cm⁻¹) .

Data Consistency : Cross-validate results with reference spectra from databases (e.g., SciFinder) or prior publications .

Advanced: How do researchers resolve discrepancies in reported HMG-CoA reductase inhibition IC₅₀ values for this compound?

Methodological Answer:

Discrepancies often arise from assay conditions or metabolite interference. Mitigation strategies include:

Standardized Assay Protocols :

- Use recombinant human HMG-CoA reductase and consistent substrate (HMG-CoA) concentrations .

- Control pH (7.4) and temperature (37°C) to mimic physiological conditions .

Metabolite Exclusion : Pre-treat samples with solid-phase extraction (SPE) to isolate 4-Hydroxy Atorvastatin from other metabolites (e.g., ortho-hydroxy derivatives) .

Data Normalization : Express IC₅₀ relative to positive controls (e.g., atorvastatin calcium, IC₅₀ = 8 nM) to account for inter-lab variability .

Case Study : A 2022 study resolved a 2-fold IC₅₀ discrepancy by identifying residual dimethyl sulfoxide (DMSO) in stock solutions as an inhibitor; switching to aqueous buffers improved reproducibility .

Advanced: What methodological approaches are used to quantify this compound in complex biological matrices?

Methodological Answer:

LC-MS/MS :

- Column : C18 (2.6 µm, 50 x 2.1 mm) with gradient elution (0.1% formic acid in water/acetonitrile) .

- Ionization : Electrospray ionization (ESI) in negative mode for carboxylate detection (m/z 559.2 → 440.1 for quantification) .

- Internal Standard : Deuterated analog (e.g., 4-Hydroxy Atorvastatin-d5) to correct for matrix effects .

Sample Preparation :

- Plasma/Serum : Protein precipitation with acetonitrile (4:1 v/v), followed by centrifugation (13,000 rpm, 10 min) .

- Tissue Homogenates : Liquid-liquid extraction (ethyl acetate) at pH 3.0 to enhance recovery .

Validation : Adhere to FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%) .

Advanced: How can researchers optimize experimental conditions for studying the metabolic pathways of this compound?

Methodological Answer:

In Vitro Models :

- Hepatocyte Incubations : Use primary human hepatocytes (PHHs) with CYP3A4 inhibitors (e.g., ketoconazole) to identify enzyme-specific metabolism .

- Microsomal Studies : Incubate with NADPH-regenerating systems and monitor hydroxylated metabolites via UPLC-QTOF .

Isotopic Tracing : Administer deuterated 4-Hydroxy Atorvastatin to track metabolic fate using MS/MS fragmentation patterns .

Data Integration : Combine kinetic parameters (e.g., Km, Vmax) with computational models (e.g., PBPK) to predict in vivo behavior .

Key Finding : A 2025 study identified cytochrome P450 2C8 as a major metabolizer, explaining interpatient variability in cholesterol-lowering efficacy .

Advanced: What strategies are recommended for resolving solubility challenges in formulation studies of this compound?

Methodological Answer:

Co-Solvency : Use DMSO:water (1:1) or PEG-400 to achieve >15 mg/mL solubility while maintaining stability .

pH Adjustment : Optimize to pH 7.0–7.5 to balance ionization (carboxylate vs. free acid) and solubility .

Solid Dispersion : Prepare amorphous dispersions with polyvinylpyrrolidone (PVP) via spray drying, enhancing dissolution rates by 3-fold .

Analytical Confirmation : Use dynamic light scattering (DLS) to monitor particle size (<200 nm) and prevent aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.